molecular formula C14H13ClN2O5S B11089912 N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B11089912
M. Wt: 356.8 g/mol
InChI Key: QFINTLPVEFMBBQ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C14H13ClN2O5S and a molecular weight of 356.78 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group and a nitrobenzenesulfonamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The industrial process also focuses on minimizing waste and improving the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenoxy group may also play a role in the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O5S/c15-11-1-5-13(6-2-11)22-10-9-16-23(20,21)14-7-3-12(4-8-14)17(18)19/h1-8,16H,9-10H2

InChI Key

QFINTLPVEFMBBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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